molecular formula C19H11Br2I2NO3 B12481756 N-[4-(2,4-dibromophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide

N-[4-(2,4-dibromophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide

Cat. No.: B12481756
M. Wt: 714.9 g/mol
InChI Key: COLJGFWUIPHGJF-UHFFFAOYSA-N
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Description

N-[4-(2,4-dibromophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide is a complex organic compound characterized by the presence of bromine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dibromophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to react 2,4-dibromophenol with 4-aminophenol to form 4-(2,4-dibromophenoxy)aniline. This intermediate is then subjected to further reactions to introduce the hydroxy and diiodobenzamide groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of appropriate solvents, catalysts, and reaction conditions, would apply.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dibromophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or reduce other functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new groups in place of the halogens.

Scientific Research Applications

    Chemistry: It can be used as a precursor for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in studies of enzyme inhibition or protein binding.

    Industry: Although not widely used industrially, it could find applications in the development of specialized materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2,4-dibromophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, halogen bonding, or hydrophobic interactions. These interactions could modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2,4-dibromophenoxy)phenyl)acetamide
  • 2-(2,4-dibromophenoxy)-N-ethylacetamide
  • N’-(2,4-dibromophenoxy)acetyl-2-methylbenzohydrazide

Uniqueness

N-[4-(2,4-dibromophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the hydroxy and benzamide groups provides a distinctive set of properties that may not be found in similar compounds.

Properties

Molecular Formula

C19H11Br2I2NO3

Molecular Weight

714.9 g/mol

IUPAC Name

N-[4-(2,4-dibromophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide

InChI

InChI=1S/C19H11Br2I2NO3/c20-10-1-6-17(15(21)7-10)27-13-4-2-12(3-5-13)24-19(26)14-8-11(22)9-16(23)18(14)25/h1-9,25H,(H,24,26)

InChI Key

COLJGFWUIPHGJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)OC3=C(C=C(C=C3)Br)Br

Origin of Product

United States

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